Cas no 1261618-19-2 (2'-Bromo-6'-(trifluoromethoxy)propiophenone)

2'-Bromo-6'-(trifluoromethoxy)propiophenone 化学的及び物理的性質
名前と識別子
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- 2'-Bromo-6'-(trifluoromethoxy)propiophenone
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- インチ: 1S/C10H8BrF3O2/c1-2-7(15)9-6(11)4-3-5-8(9)16-10(12,13)14/h3-5H,2H2,1H3
- InChIKey: VZFQLRPKVIYBQX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1C(CC)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 26.3
2'-Bromo-6'-(trifluoromethoxy)propiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013001975-250mg |
2'-Bromo-6'-(trifluoromethoxy)propiophenone |
1261618-19-2 | 97% | 250mg |
$480.00 | 2023-09-03 | |
Alichem | A013001975-500mg |
2'-Bromo-6'-(trifluoromethoxy)propiophenone |
1261618-19-2 | 97% | 500mg |
$782.40 | 2023-09-03 | |
Alichem | A013001975-1g |
2'-Bromo-6'-(trifluoromethoxy)propiophenone |
1261618-19-2 | 97% | 1g |
$1519.80 | 2023-09-03 |
2'-Bromo-6'-(trifluoromethoxy)propiophenone 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
2'-Bromo-6'-(trifluoromethoxy)propiophenoneに関する追加情報
Introduction to 2'-Bromo-6'-(trifluoromethoxy)propiophenone (CAS No. 1261618-19-2)
2'-Bromo-6'-(trifluoromethoxy)propiophenone, identified by the Chemical Abstracts Service Number (CAS No.) 1261618-19-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, featuring a brominated aromatic ring coupled with a trifluoromethoxy substituent, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of 2'-Bromo-6'-(trifluoromethoxy)propiophenone consists of a phenyl ring substituted with a bromine atom at the 2-position and a trifluoromethoxy group at the 6-position, connected via an aliphatic propiophenone moiety. This arrangement imparts distinct reactivity, making it a versatile building block for further functionalization. The presence of both bromine and trifluoromethoxy groups enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their enhanced metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group in 2'-Bromo-6'-(trifluoromethoxy)propiophenone contributes to these desirable properties, making it an attractive precursor for drug discovery efforts. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases, including oncology, inflammation, and infectious disorders.
One of the most compelling applications of 2'-Bromo-6'-(trifluoromethoxy)propiophenone lies in its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with cancer and other chronic diseases. By incorporating the bromo and trifluoromethoxy functionalities into kinase inhibitors, scientists can fine-tune binding interactions with target proteins, leading to improved efficacy and reduced side effects. Recent studies have demonstrated the successful use of this compound in generating potent inhibitors of tyrosine kinases, which are promising candidates for clinical development.
The synthetic utility of 2'-Bromo-6'-(trifluoromethoxy)propiophenone extends beyond kinase inhibitors. It has been employed in the preparation of fluorescent probes for cellular imaging and as a precursor for small-molecule modulators of G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins involved in a vast array of physiological processes, making them ideal targets for therapeutic intervention. The structural features of this compound allow for precise modifications that enhance its interaction with GPCRs, enabling the development of selective ligands with high affinity and specificity.
Advances in computational chemistry have further enhanced the strategic use of 2'-Bromo-6'-(trifluoromethoxy)propiophenone. Molecular modeling studies have revealed insights into how the bromo and trifluoromethoxy groups influence the electronic properties and reactivity of the molecule. These insights have guided chemists in designing optimized synthetic routes and predicting the outcomes of novel transformations. Such computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the identification of promising candidates from large libraries of compounds.
The growing interest in fluorinated heterocycles has also positioned 2'-Bromo-6'-(trifluoromethoxy)propiophenone as a valuable asset in medicinal chemistry research. Heterocyclic compounds are ubiquitous in biologically active molecules, and their fluorinated derivatives often exhibit superior pharmacokinetic profiles. Researchers have utilized this compound to synthesize fluorinated analogs of known drugs, aiming to improve their bioavailability and therapeutic index. The bromine atom provides an additional handle for further derivatization via transition-metal-catalyzed reactions, enabling access to diverse structural scaffolds.
In conclusion, 2'-Bromo-6'-(trifluoromethoxy)propiophenone (CAS No. 1261618-19-2) represents a cornerstone in contemporary pharmaceutical synthesis. Its unique structural features make it an indispensable tool for constructing complex molecules with high biological activity. As research continues to uncover new applications for this compound, its significance in drug discovery is expected to grow even further. The intersection of synthetic organic chemistry with computational methods ensures that 2'-Bromo-6'-(trifluoromethoxy)propiophenone will remain at the forefront of innovation in medicinal chemistry for years to come.
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